molecular formula C11H13BrN2O3 B1382241 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 1770517-01-5

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B1382241
CAS No.: 1770517-01-5
M. Wt: 301.14 g/mol
InChI Key: ZDVJDYAQNIZJBJ-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide typically involves the bromination of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of 2-amino-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the presence of both a bromine atom and a nitro group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.

Properties

IUPAC Name

2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-7-4-5-8(14(16)17)6-9(7)13-10(15)11(2,3)12/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJDYAQNIZJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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